

The Discovery and Synthesis of Novel 1,8-Naphthyridine Compounds: A Technical Guide

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Compound of Interest

Compound Name:	3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Cat. No.:	B1343860

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The 1,8-naphthyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.^{[1][2]} This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanisms of action of novel 1,8-naphthyridine derivatives. The versatility in synthetic approaches and the broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make this scaffold a focal point of contemporary drug discovery efforts.^{[1][3][4]}

Synthetic Methodologies

The construction of the 1,8-naphthyridine core can be achieved through several synthetic routes, with the Friedländer annulation being one of the most prominent and versatile methods.^[5] Additionally, the Vilsmeier-Haack reaction provides a key route to functionalized intermediates, which can be further elaborated into a variety of derivatives, including chalcones and carboxamides.

Experimental Protocol 1: Friedländer Synthesis of 1,8-Naphthyridines

This protocol details a green chemistry approach for the gram-scale synthesis of 1,8-naphthyridines in water, utilizing an ionic liquid as a catalyst.

Materials:

- 2-Aminonicotinaldehyde
- Active methylene compound (e.g., acetone, acetylacetone, ethyl acetoacetate)
- Choline hydroxide (ChOH)
- Water (H₂O)
- Ethyl acetate
- Nitrogen gas

Procedure:

- In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (1.5 mmol for acetone, 0.5 mmol for others) is stirred in 1 mL of water.
- Choline hydroxide (1 mol%) is added to the reaction mixture.
- The flask is purged with nitrogen gas and maintained under a nitrogen atmosphere.
- The reaction mixture is heated to 50°C and stirred for 6-12 hours, with the reaction progress monitored by Thin-Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature.
- The product is extracted with ethyl acetate (40 mL) and water (10 mL).
- The organic layer is separated and concentrated under reduced pressure to yield the crude product.
- Purification is achieved through recrystallization or silica gel column chromatography.

Experimental Protocol 2: Vilsmeier-Haack Cyclization for 2-Chloro-1,8-naphthyridine-3-carbaldehyde

This protocol describes the synthesis of a key intermediate, 2-chloro-1,8-naphthyridine-3-carbaldehyde, via the Vilsmeier-Haack reaction.

Materials:

- Substituted N-(pyridin-2-yl)acetamide
- Phosphorus oxychloride (POCl_3)
- Dimethylformamide (DMF)

Procedure:

- Various substituted N-(pyridin-2-yl)acetamides are treated with phosphorus oxychloride in dimethylformamide.
- The reaction proceeds via a Vilsmeier-Haack cyclization mechanism.
- The reaction is particularly facilitated by electron-donating groups at the meta position of the pyridinyl moiety.
- The resulting 2-chloro-1,8-naphthyridine-3-carbaldehydes are key intermediates for further derivatization.[\[6\]](#)[\[7\]](#)

Experimental Protocol 3: Synthesis of 1,8-Naphthyridine Chalcones

This protocol outlines the synthesis of 1,8-naphthyridine chalcones from 2-morpholino-1,8-naphthyridine-3-carbaldehyde.[\[4\]](#)

Materials:

- 2-Morpholino-3-formyl-1,8-naphthyridine
- p-Aminoacetophenone
- Nano silicon dioxide imidazolidin sulfite propyl silyl trifluoroacetate (NSRISC) as a catalyst

- Ethyl acetate (EtOAc)

Procedure:

- A mixture of 2-morpholino-3-formyl-1,8-naphthyridine (0.01 mol), p-aminoacetophenone (0.01 mol), and NSRISC (0.04 g) is stirred at 100°C.
- The reaction is monitored by TLC.
- Upon completion, the mixture is cooled, and 30 mL of EtOAc is added.
- The mixture is refluxed for 5 minutes, leading to the precipitation of the product.
- The precipitate is washed with cold water, dried, and recrystallized from ethanol to yield the final chalcone.^[4]

Experimental Protocol 4: Synthesis of 1,8-Naphthyridine-3-Carboxamides

This protocol details the synthesis of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives.

[4]

Materials:

- 1-Propargyl-1,8-naphthyridine-3-carboxylic acid
- Appropriate amine
- Coupling agents (e.g., HATU, HOBr, EDC)
- DIPEA
- DMF

Procedure:

- To a solution of 1-propargyl-1,8-naphthyridine-3-carboxylic acid in DMF, the appropriate amine, coupling agents, and DIPEA are added.

- The reaction mixture is stirred at room temperature until completion (monitored by TLC).
- The solvent is evaporated under reduced pressure.
- The residue is purified by column chromatography to afford the desired 1,8-naphthyridine-3-carboxamide derivative.[4]

Biological Activities and Data Presentation

1,8-Naphthyridine derivatives exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3][8] The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II and various protein kinases involved in cell proliferation and survival.[2][9]

Table 1: In Vitro Cytotoxicity of Novel 1,8-Naphthyridine Derivatives (IC₅₀ in μ M)

Compound ID	HeLa (Cervical)	HL-60 (Leukemia)	PC-3 (Prostate)	MCF-7 (Breast)	Reference
16	0.7	0.1	5.1	-	[1][3]
14	2.6	-	-	-	[1]
15	2.3	-	-	-	[1]
3f	-	-	-	6.53	[8]
6f	-	-	-	7.88	[8]
8c	-	-	-	7.89	[8]
10b	-	-	-	7.79	[8]
10c	-	-	-	1.47	[8]
8d	-	-	-	1.62	[8]
4d	-	-	-	1.68	[8]
10f	-	-	-	2.30	[8]
8b	-	-	-	3.19	[8]
Colchicine	-	-	-	-	[1]
Staurosporin e	-	-	-	4.51	[8]

Antimicrobial Activity

The antimicrobial potential of 1,8-naphthyridines is well-established, with many derivatives showing significant activity against a broad spectrum of bacteria and fungi.[\[10\]\[11\]](#) Their primary mode of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[\[12\]](#)

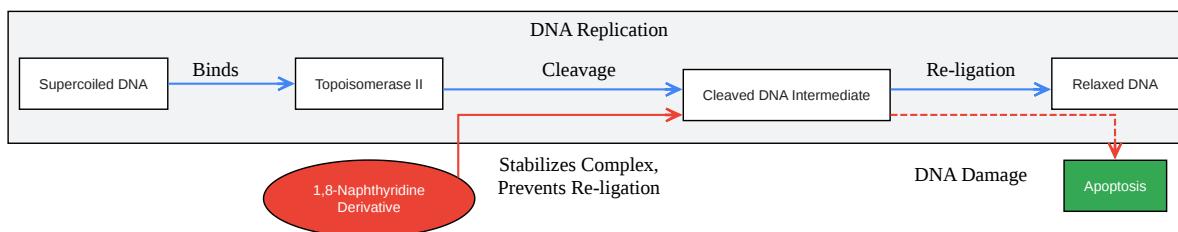
Table 2: Minimum Inhibitory Concentrations (MIC) of 1,8-Naphthyridine Derivatives (µg/mL)

Compound ID	S. aureus	B. subtilis	E. coli	P. aeruginosa	C. albicans	A. niger	Reference
ANA-12	-	-	-	-	-	-	[11]
ANC-2	-	-	-	-	-	-	[11]
ANA-1	-	-	-	-	-	-	[11]
ANA-6	-	-	-	-	-	-	[11]
ANA-7	-	-	-	-	-	-	[11]
ANA-8	-	-	-	-	-	-	[11]
ANA-10	-	-	-	-	-	-	[11]
63b	35.5-75.5	-	35.5-75.5	-	35.5-75.5	35.5-75.5	[7]
63d	35.5-75.5	-	35.5-75.5	-	35.5-75.5	35.5-75.5	[7]
14	1.95	-	1.95	-	-	-	[12]
7-acetamido-1,8-naphthyridine-4(1H)-one	≥ 1024	-	≥ 1024	≥ 1024	-	-	[10][13]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide	≥ 1024	-	≥ 1024	≥ 1024	-	-	[10][13]

Signaling Pathways and Mechanisms of Action

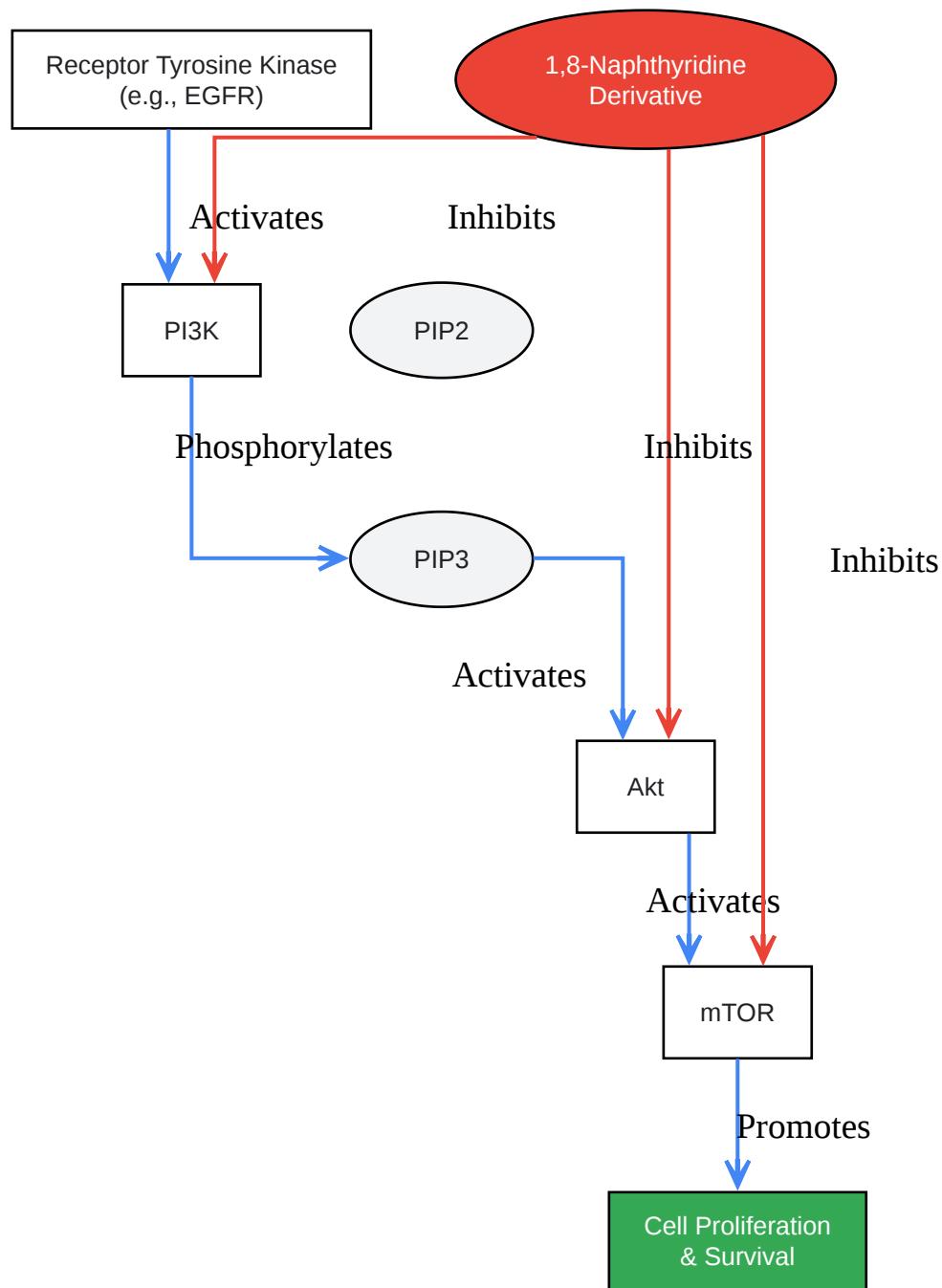
The biological effects of 1,8-naphthyridine derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms



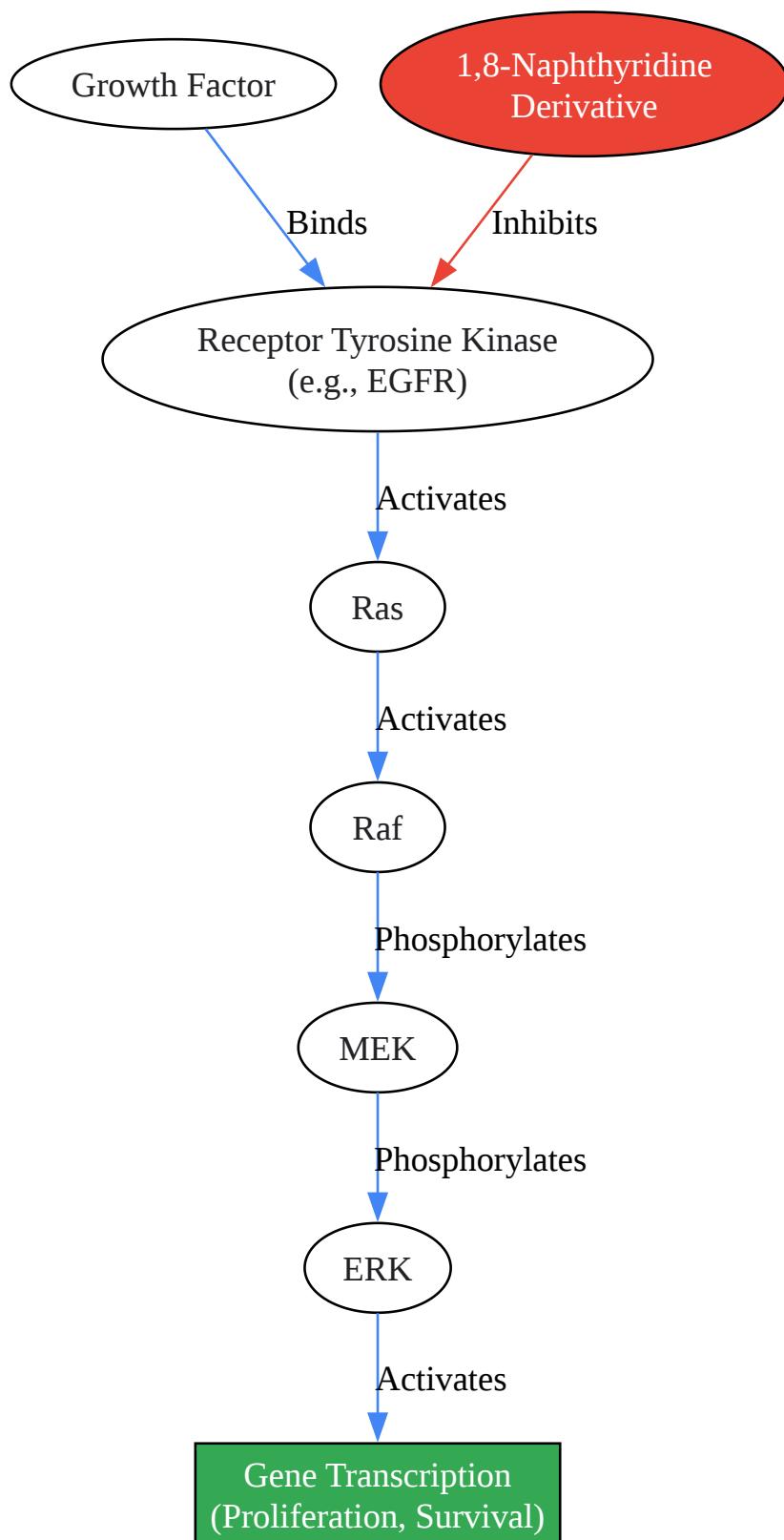
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Caption: Topoisomerase II inhibition by 1,8-naphthyridine derivatives.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.



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Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridines.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, serving as a valuable resource for researchers dedicated to the discovery of new and effective drugs. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly lead to the development of next-generation 1,8-naphthyridine-based therapeutics.

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